molecular formula C17H13BrFN3O3 B11095234 N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide

N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide

Cat. No.: B11095234
M. Wt: 406.2 g/mol
InChI Key: ZQWXPQHSWRVWOX-UHFFFAOYSA-N
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Description

N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide is a complex organic compound that features a bromophenyl group, a dioxopyrrolidinyl moiety, and a fluorobenzohydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide typically involves multi-step organic reactions. One common method involves the initial formation of the dioxopyrrolidinyl core, followed by the introduction of the bromophenyl and fluorobenzohydrazide groups through substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality. Safety measures and environmental controls are crucial due to the use of potentially hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-iodobenzohydrazide
  • N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-{[4-(methyloxy)phenyl]oxy}acetohydrazide

Uniqueness

Compared to similar compounds, N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide is unique due to the presence of the fluorobenzohydrazide group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where fluorine’s presence can enhance activity or stability.

Properties

Molecular Formula

C17H13BrFN3O3

Molecular Weight

406.2 g/mol

IUPAC Name

N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide

InChI

InChI=1S/C17H13BrFN3O3/c18-11-4-6-13(7-5-11)22-15(23)9-14(17(22)25)20-21-16(24)10-2-1-3-12(19)8-10/h1-8,14,20H,9H2,(H,21,24)

InChI Key

ZQWXPQHSWRVWOX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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